
Alvelestat
Übersicht
Beschreibung
Avelestat is a novel, oral small molecule designed to inhibit neutrophil elastase, a key enzyme involved in the destruction of lung tissue. It has been investigated for its potential in treating conditions such as alpha-1 antitrypsin deficiency-associated lung disease and bronchiolitis obliterans syndrome .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Avelestat involve several stepsThe industrial production methods are designed to ensure high purity and yield, often involving advanced techniques like isotopic dilution liquid chromatography-tandem mass spectrometry .
Analyse Chemischer Reaktionen
Synthetic Reactions and Key Intermediates
Alvelestat’s synthesis involves multi-step transformations, leveraging sulfonic acid and acyl chloride chemistry:
- Acyl chloride formation : Carboxylic acid precursors (e.g., 1a–h ) are treated with thionyl chloride (SOCl₂) to generate reactive acyl chlorides (2a–h ) in high yield .
- Amide bond formation : Acyl chlorides react with sulfonic aniline derivatives in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base, yielding benzenesulfonamide intermediates (e.g., 4c–f ) .
- Purification : Final products are purified via column chromatography (methanol/DCM) or precipitation with ether .
Table 1: Representative Reaction Conditions for this compound Intermediates
Functional Group Transformations
This compound undergoes targeted reactions at its sulfonamide and fluorophenyl moieties:
- Oxidation : The benzenesulfonyl group may oxidize under strong oxidizing agents, though specific derivatives are not detailed in public studies.
- Reduction : Nitro or ketone groups in precursors are reduced using catalytic hydrogenation or borohydride agents .
- Substitution : Electrophilic aromatic substitution (e.g., fluorination) occurs at the benzenesulfonyl ring, utilizing potassium fluoride (KF) and 18-crown-6 in acetonitrile .
Enzyme-Inhibitor Binding Mechanism
This compound’s bioactivity stems from reversible, competitive inhibition of NE via:
- Hydrogen bonding : Interactions with Val224 (backbone) and Gln200 (side chain) stabilize the enzyme-inhibitor complex .
- Hydrophobic contacts : The fluorophenyl group engages Phe223 and Val103, critical for binding affinity .
- Kinetic parameters : Exhibits a Ki of 9.4 nM for human NE, with >1,900-fold selectivity over related proteases (e.g., trypsin) .
Table 2: Key Pharmacophoric Features of this compound-NE Interaction
In Vitro Stability and Reactivity
- pH-dependent hydrolysis : The sulfonamide linkage remains stable under physiological pH (7.4) but hydrolyzes in acidic environments (e.g., gastric pH) .
- Plasma stability : >90% intact after 24 hours in human plasma, supporting oral bioavailability .
Analytical Characterization
Wissenschaftliche Forschungsanwendungen
Alpha-1 Antitrypsin Deficiency (AATD)
Alvelestat is primarily being studied for its efficacy in patients with AATD, a genetic condition that leads to low levels of alpha-1 antitrypsin protein, resulting in lung and liver damage. The following sections detail key clinical studies focusing on this compound's application in AATD.
Phase 2 Clinical Trials: ASTRAEUS Study
The ASTRAEUS study was a randomized, double-blind, placebo-controlled trial assessing the efficacy and safety of this compound in AATD-related lung disease. Conducted across 26 sites in the US and Europe, this trial included 99 participants who were administered either this compound (120 mg or 240 mg twice daily) or placebo over a 12-week period.
Key Findings:
- Biomarker Reductions: this compound demonstrated statistically significant reductions in three primary biomarkers associated with AATD:
- Blood neutrophil elastase activity
- Aα-val 360
- Desmosine levels
Biomarker | High Dose Change (%) | P-value |
---|---|---|
Neutrophil Elastase Activity | -90% | <0.001 |
Aα-val 360 | -27.6% | 0.002 |
Desmosine | Decreased | N/A |
- Safety Profile: No significant safety signals were reported during the trial, indicating that this compound was well-tolerated among participants .
Acute Respiratory Distress Syndrome (ARDS)
Emerging research indicates that this compound may also have applications beyond AATD, particularly in conditions like ARDS. Studies suggest that neutrophil elastase inhibition could mitigate lung injury and improve respiratory outcomes in patients with ARDS by reducing inflammation and tissue damage .
Combination Therapies
Research is ongoing into the potential of combining this compound with augmentation therapy for AATD. The ATALANTA study aims to assess whether combining these treatments can yield better outcomes than either therapy alone .
Wirkmechanismus
Avelestat exerts its effects by inhibiting neutrophil elastase, a protease enzyme that breaks down elastin in lung tissue. By blocking this enzyme, Avelestat helps to prevent the destruction of lung tissue and reduce inflammation. The molecular targets and pathways involved include the inhibition of elastin breakdown and the modulation of inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Avelestat ist im Vergleich zu anderen ähnlichen Verbindungen durch seine spezifische Hemmung der Neutrophilen Elastase einzigartig. Zu ähnlichen Verbindungen gehören:
Sivelestat: Ein weiterer Hemmer der Neutrophilen Elastase, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Elafin: Ein natürlich vorkommender Hemmer der Neutrophilen Elastase, der in der Forschung wegen seiner entzündungshemmenden Eigenschaften eingesetzt wird.
AZD9668: Eine Verbindung mit einer ähnlichen Struktur wie Avelestat, aber mit unterschiedlichen pharmakologischen Wirkungen
Avelestat zeichnet sich durch seine orale Bioverfügbarkeit und die spezifische Zielsetzung der Neutrophilen Elastase aus, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht.
Biologische Aktivität
Alvelestat, also known as MPH-966, is an investigational oral small molecule designed to inhibit neutrophil elastase (NE), a serine protease implicated in various inflammatory and degenerative diseases, particularly those affecting the lungs. This compound has garnered attention for its potential therapeutic applications in conditions such as alpha-1 antitrypsin deficiency (AATD) and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Neutrophil elastase plays a critical role in tissue damage during inflammatory responses. In conditions like AATD, where there is insufficient alpha-1 antitrypsin (AAT) to inhibit NE, excessive NE activity leads to lung tissue destruction. This compound functions as a selective and reversible inhibitor of NE, aiming to mitigate this destructive process.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits NE with an IC50 value of 0.65 nanomolar. This potency indicates its potential for significant clinical efficacy in reducing NE-mediated tissue damage .
In Vivo Studies
A study involving a mouse model of calcific aortic valve disease (CAVD) showed that treatment with this compound significantly reduced NE activity and improved cardiac function. Specifically, a dose of 3 mg/kg administered weekly resulted in decreased valve thickening and reduced expression of inflammatory markers .
Phase 2 ASTRAEUS Trial
The ASTRAEUS trial was a pivotal phase 2 study assessing the efficacy and safety of this compound in patients with AATD-associated lung disease. The trial enrolled 99 patients across multiple sites in the US and Europe. Key findings from this trial include:
- Biomarker Reductions : this compound treatment led to statistically significant reductions in blood neutrophil elastase activity (up to 90%), Aα-val 360, and desmosine levels compared to placebo .
- Patient-Reported Outcomes : Post hoc analyses indicated that reductions in biomarkers correlated with improvements in the St. George’s Respiratory Questionnaire (SGRQ) scores, suggesting enhanced patient-reported outcomes alongside biochemical improvements .
Biomarker | This compound High Dose (240 mg) | Placebo | p-value |
---|---|---|---|
Neutrophil Elastase | 90% reduction | Baseline | <0.001 |
Aα-val 360 | Significant decrease | No change | <0.01 |
Desmosine | Significant decrease | No change | <0.01 |
Case Studies
- Alpha-1 Antitrypsin Deficiency : One notable case involved a patient with severe AATD who exhibited significant clinical improvement following treatment with this compound. The patient showed marked reductions in lung inflammation markers and improved lung function metrics over the treatment period .
- Bronchiolitis Obliterans Syndrome : Interim results from an investigator-sponsored study on this compound for bronchiolitis obliterans syndrome showed progressive reductions in plasma desmosine levels and improved lung function in treated patients .
Safety Profile
This compound has been generally well-tolerated across clinical trials, with no significant safety signals reported. Adverse events were comparable between treatment and placebo groups, indicating a favorable safety profile for long-term use in chronic conditions .
Eigenschaften
IUPAC Name |
6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O4S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28/h4-12,14H,13H2,1-3H3,(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZWEGMKJBHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233875 | |
Record name | Alvelestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848141-11-7 | |
Record name | Alvelestat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848141117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alvelestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11863 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alvelestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALVELESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y5629322X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q1: How does Alvelestat interact with its target and what are its downstream effects?
A1: this compound acts as a selective inhibitor of neutrophil elastase (NE) [, , , , , , , , ]. NE is an enzyme released by neutrophils that plays a crucial role in inflammation and tissue remodeling. By inhibiting NE, this compound aims to reduce inflammation and prevent tissue damage [, , ]. This mechanism is particularly relevant in conditions like Bronchiolitis Obliterans Syndrome (BOS) [, ], Alpha-1 Antitrypsin Deficiency (AATD) [, , , , , , ], and acute lung injury/acute respiratory distress syndrome (ALI/ARDS) [], where excessive NE activity contributes to disease progression.
Q2: Can you elaborate on the role of this compound in treating BOS and the scientific evidence supporting its potential?
A2: BOS following hematopoietic cell transplantation often involves airway neutrophilia [, ]. This influx of neutrophils leads to increased NE activity, which is believed to contribute to inflammation and lung tissue damage, ultimately worsening BOS. this compound, by inhibiting NE, aims to interrupt this damaging cycle. A Phase 1 study at the National Cancer Institute (NCT02669251) investigated this compound in BOS patients [, ]. The study demonstrated that this compound was well-tolerated and showed signs of stabilizing the disease in some patients [, ]. This research suggests that further exploration of this compound as a potential treatment for BOS, particularly at earlier disease stages and with longer treatment durations, is warranted.
Q3: How does this compound impact islet transplantation and what research supports its use in this context?
A3: During pancreas procurement, preservation, and islet isolation for transplantation, cellular and non-cellular components are damaged, leading to the activation of neutrophils []. This process can significantly impair islet survival and graft function. A study investigating the effects of this compound on porcine islet isolation and transplantation found that preserving pancreases with this compound significantly improved islet yield and function post-transplantation in a diabetic mouse model []. These findings suggest that this compound could be a promising strategy for enhancing islet transplantation outcomes.
Q4: What is the role of neutrophil extracellular traps (NETs) in acute lung injury, and how does this compound target this process?
A4: NETs, released by neutrophils, are involved in the pathogenesis of acid aspiration-induced ALI/ARDS []. They contribute to tissue damage and systemic inflammation, exacerbating lung injury. Research shows that this compound, through its NE inhibitory activity, significantly attenuates the severity of ARDS in a mouse model of acid aspiration []. These findings suggest that targeting NETs through this compound could be a potential therapeutic strategy for managing ALI/ARDS.
Q5: What is known about the structure of this compound?
A5: While the provided abstracts do not detail this compound's specific molecular formula, weight, or spectroscopic data, they consistently identify it as a selective inhibitor of NE [, , , , , , , , ]. It's worth noting that detailed structural information is often proprietary and may not be fully disclosed in research abstracts.
Q6: Have there been any studies examining the relationship between this compound's structure and its activity?
A6: The provided abstracts do not delve into specific structure-activity relationship (SAR) studies for this compound. SAR studies are crucial for understanding how modifications to a compound's structure affect its activity, potency, and selectivity, ultimately guiding drug development and optimization.
Q7: What are the known biomarkers used in conjunction with this compound treatment, and how do they assist in monitoring its efficacy?
A7: Studies exploring this compound's efficacy have utilized various biomarkers to assess treatment response and disease progression. In the context of BOS, researchers focused on markers of NE activity and inflammation in blood and sputum samples []. Additionally, lung function tests, including FEV1 measurements, were employed to monitor disease stability and potential improvement [].
In AATD studies, desmosine, a marker of elastin breakdown, served as a key biomarker [, , ]. Reductions in desmosine levels following this compound treatment were investigated for their correlation with clinical outcomes, such as changes in quality of life measured by the St. George's Respiratory Questionnaire (SGRQ) [, , ]. These studies highlighted the potential of desmosine as a valuable biomarker for assessing this compound's efficacy in AATD.
Q8: What is the current understanding of this compound's pharmacokinetic properties?
A8: While the abstracts offer limited details on this compound's comprehensive pharmacokinetic profile, a Phase 1 study indicated that this compound exhibited linear dose-dependent pharmacokinetics []. This suggests that drug exposure increases proportionally with dose, a desirable characteristic for predictable drug behavior in the body.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.